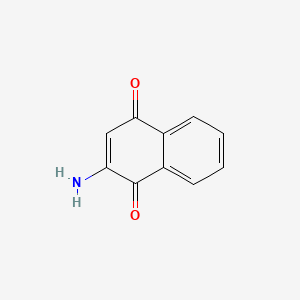

2-aminonaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCRZLRIJWDWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062337 | |

| Record name | 1,4-Naphthalenedione, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-81-4 | |

| Record name | 2-Amino-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2348-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenedione, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHA3V7I78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Amino-1,4-Naphthoquinone Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 2-aminonaphthalene-1,4-dione

The quinone moiety is a ubiquitous structural motif in biologically active compounds, including prominent anticancer drugs like doxorubicin.[1] Within this class, the 1,4-naphthoquinone framework serves as a privileged scaffold in medicinal chemistry and materials science. 2-aminonaphthalene-1,4-dione, a key derivative, is not only a valuable synthetic intermediate but also exhibits a range of biological activities, including anticancer and antimicrobial properties.[2][3][4] Its structure allows for further functionalization, making it a versatile building block for developing novel therapeutic agents and functional materials.[2][3][5]

This guide provides a comprehensive, field-proven overview of the synthesis and rigorous characterization of 2-aminonaphthalene-1,4-dione, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process from starting materials to a fully validated final product.

Part 1: Synthesis of 2-aminonaphthalene-1,4-dione

The synthesis of 2-amino-1,4-naphthoquinones is most commonly achieved through the amination of the 1,4-naphthoquinone ring. While various methodologies exist, including Lewis acid-catalyzed reactions,[6] microwave-assisted synthesis,[7] and innovative solvent-free mechanochemical approaches,[7][8] this guide will detail a robust and widely accessible method involving the in situ generation of hydrazoic acid from sodium azide. This method is favored for its high yield and clean reaction profile.[7]

Causality of the Chosen Synthetic Route

The direct amination of 1,4-naphthoquinone via a Michael-type addition is an efficient strategy. The electron-withdrawing nature of the carbonyl groups activates the C2 and C3 positions for nucleophilic attack. Using sodium azide in an acidic medium (like acetic acid) generates hydrazoic acid (HN₃) in situ. This reagent readily adds to the quinone ring, and subsequent rearrangement and loss of nitrogen gas yield the desired primary amine. This approach avoids the direct handling of potentially unstable or volatile amines and often results in a product that can be purified with straightforward crystallization, minimizing the need for chromatography.

Experimental Workflow: Synthesis Protocol

The following protocol is a self-validating system. Each step is designed to ensure optimal reaction conditions and facilitate a high-purity product.

Caption: General workflow for the synthesis of 2-aminonaphthalene-1,4-dione.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-naphthoquinone (1 equivalent) in glacial acetic acid. The volume should be sufficient to fully dissolve the starting material at room temperature.

-

Addition of Amine Source: In a separate container, dissolve sodium azide (NaN₃, ~1.5 equivalents) in a minimal amount of water.

-

Reaction Execution: Slowly add the sodium azide solution dropwise to the stirring solution of 1,4-naphthoquinone over 15-20 minutes. Caution: Azides are toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The reaction is typically exothermic, and a color change to a deep red or orange is observed.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a solvent system such as toluene:methanol (9:1).[9] The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice water. A solid precipitate of the crude product will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a red or orange crystalline solid. Dry the purified product under vacuum.

Part 2: Mechanistic Insight

The formation of 2-aminonaphthalene-1,4-dione from 1,4-naphthoquinone and hydrazoic acid proceeds through a well-established pathway involving conjugate addition followed by rearrangement.

Caption: Simplified mechanism for the synthesis of 2-aminonaphthalene-1,4-dione.

-

Protonation & Activation: The reaction is initiated by the protonation of one of the carbonyl oxygens of 1,4-naphthoquinone by the acidic medium, which further enhances the electrophilicity of the quinone ring.

-

Nucleophilic Attack: Hydrazoic acid (HN₃) acts as the nucleophile, attacking the C2 position of the activated naphthoquinone ring in a 1,4-conjugate addition (Michael addition).

-

Tautomerization & Rearrangement: The resulting enol intermediate tautomerizes back to the more stable keto form. This is followed by a rearrangement process where dinitrogen gas (N₂) is expelled.

-

Deprotonation: The final step involves the loss of a proton to regenerate the aromatic system and yield the stable 2-aminonaphthalene-1,4-dione product.

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-aminonaphthalene-1,4-dione. A multi-technique approach provides a self-validating dataset.[10][11][12]

Spectroscopic and Analytical Data Summary

The table below summarizes the expected analytical data for 2-aminonaphthalene-1,4-dione (Molecular Formula: C₁₀H₇NO₂, Molecular Weight: 173.17 g/mol ).[13]

| Technique | Parameter | Expected Result/Observation | Rationale/Interpretation |

| FT-IR (KBr, cm⁻¹) | N-H Stretch | 3300-3500 (often two sharp bands for -NH₂) | Asymmetric and symmetric stretching of the primary amine group.[14] |

| C=O Stretch | ~1670-1690 and ~1600-1620 | Stretching vibrations of the two non-equivalent quinone carbonyl groups. | |

| C=C Stretch | ~1580-1600 | Aromatic ring C=C stretching. | |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic H | 7.50 - 8.20 (m, 4H) | Protons on the unsubstituted benzene ring of the naphthalene core. |

| Vinyl H | ~6.10 - 6.30 (s, 1H) | Proton at the C3 position, adjacent to the amino group.[15][16] | |

| Amine H | ~5.50 - 6.50 (br s, 2H) | Broad singlet for the -NH₂ protons; may exchange with D₂O. | |

| ¹³C NMR (CDCl₃, δ ppm) | C=O | ~180 - 185 (2C) | Carbonyl carbons of the quinone system.[15][16] |

| Aromatic C | ~125 - 150 | Carbons of the naphthalene ring system. | |

| Mass Spec. (ESI+) | [M+H]⁺ | m/z 174.05 | Molecular ion peak corresponding to the protonated molecule. |

| UV-Vis (Ethanol) | λmax | ~270 nm, ~330 nm, ~450-500 nm | π-π* transitions of the aromatic system and n-π* transitions of the quinone chromophore.[9][17] |

| Melting Point | ~205-208 °C | Physical constant indicative of purity. |

Detailed Analysis of Characterization Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying key functional groups. For 2-aminonaphthalene-1,4-dione, the most diagnostic signals are the sharp N-H stretching bands of the primary amine around 3300-3500 cm⁻¹ and the strong carbonyl (C=O) absorptions characteristic of the quinone system.[14][18] The presence of two distinct C=O bands is expected due to the electronic effect of the amino group making the two carbonyls inequivalent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.

-

¹H NMR: The spectrum will clearly show signals in the aromatic region (7.5-8.2 ppm) for the four protons on the unsubstituted ring.[15][16] A key diagnostic signal is the singlet around 6.1-6.3 ppm corresponding to the lone proton on the quinone ring (H3).[15][16] The amine protons typically appear as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

¹³C NMR: The spectrum will show the two distinct carbonyl carbons above 180 ppm. The remaining eight carbons of the naphthalene ring will appear in the aromatic region (110-150 ppm), with their specific shifts influenced by the amino substituent.[15][16]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will be the protonated molecule [M+H]⁺ at an m/z value of approximately 174.[9] This provides definitive confirmation of the successful synthesis.

-

UV-Visible Spectroscopy: The extended conjugated system of the naphthoquinone core gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy. The spectrum typically shows multiple absorption bands corresponding to π-π* and n-π* transitions, which are responsible for the compound's distinct color.[9][17][19]

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of 2-aminonaphthalene-1,4-dione, a compound of significant interest in medicinal chemistry. By following the detailed experimental protocol and employing the comprehensive suite of characterization techniques described, researchers can confidently synthesize and validate this important molecular scaffold. The causality-driven explanations for each procedural step and analytical method provide the necessary foundation for troubleshooting, optimization, and further derivatization in the pursuit of novel chemical entities.

References

- BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone. Organic & Biomolecular Chemistry (RSC Publishing).

- Analytical techniques for the determination of biologically active quinones in biological and environmental samples. PubMed.

- Analytical techniques for the characterization of quinone-based materials. ResearchGate.

- Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega - ACS Publications.

- Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones. RSC Publishing.

- Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies. PubMed.

- Analytical methods for quinone compound. Modified from Naoya, Naotaka... ResearchGate.

- 2-aminonaphthalene-1,4-dione(2348-81-4)IR1. ChemicalBook.

- Synthesis of Naphtho[2,3-d]thiazole-4,9- dione from 2-amino-3. Benchchem.

- Design, synthesis, cytotoxicity evaluation and in silico studies. Sci-Hub.

- Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. ResearchGate.

- 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. PubMed.

- (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate.

- (PDF) Synthesis and spectral studies of 2-amino-1,4- naphthoquinone. ResearchGate.

- Rapid and Sensitive Detection of Quinones by In-Source Microdroplet Derivatization Coupled with Mass Spectrometry. Analytical Chemistry - ACS Publications.

- 2-aminonaphthalene-1,4-dione. Stenutz.

- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC - NIH.

- 2-Aminonaphthalene. PhotochemCAD.

- ¹H NMR of 2-(4,6-dihydroxypyrimidin-2-ylamino)naphthalene-1,4-dione. ResearchGate.

- "biological activity comparison of 1-Aminonaphthalene-2-acetonitrile derivatives". Benchchem.

- Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties. MDPI.

- UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,... ResearchGate.

- 2-Naphthalenamine. NIST WebBook.

- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI.

- (a) UV-vis spectra of 2-bromonaphthalene-1,4-dione (2 × 10⁻⁵ mol·L⁻¹)... ResearchGate.

- FT-IR spectra of 1,5-diaminonaphthalene, 1,4-phthalaadehyde, KH-550,... ResearchGate.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Naphthalene. NIST WebBook.

- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

- 2-Naphthalenamine. NIST WebBook.

Sources

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00068H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-aminonaphthalene-1,4-dione [stenutz.eu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminonaphthalene-1,4-dione

Abstract

2-Aminonaphthalene-1,4-dione (also known as 2-amino-1,4-naphthoquinone) is a significant chemical entity belonging to the naphthoquinone class of compounds. Characterized by a naphthalene core functionalized with two carbonyl groups and an amino substituent, this molecule serves as a versatile precursor in the synthesis of various heterocyclic compounds and dyes. Its physicochemical properties are of paramount importance for its application in medicinal chemistry, materials science, and drug development, influencing its reactivity, bioavailability, and interaction with biological systems. This guide provides an in-depth analysis of the core physicochemical properties of 2-aminonaphthalene-1,4-dione, detailed experimental protocols for their determination, and an exploration of the scientific principles underpinning these characteristics.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and molecular structure. 2-Aminonaphthalene-1,4-dione is an aromatic compound whose structure marries a hydrophobic naphthalene scaffold with polar quinone and amine functionalities. This structural duality is the primary determinant of its chemical behavior and physical properties.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-aminonaphthalene-1,4-dione | |

| CAS Number | 2348-81-4 | [1] |

| Molecular Formula | C₁₀H₇NO₂ | [2] |

| Molecular Weight | 173.17 g/mol | [2] |

| InChI Key | CYCRZLRIJWDWCM-UHFFFAOYSA-N |

The molecule's architecture, featuring an electron-donating amino group adjacent to an electron-withdrawing quinone system, creates a donor-acceptor chromophore. This arrangement is responsible for its distinct color and rich electronic properties.[2]

Figure 1: Molecular structure of 2-aminonaphthalene-1,4-dione.

Core Physicochemical Properties

The utility of 2-aminonaphthalene-1,4-dione in research and development is dictated by its fundamental physicochemical properties. These parameters govern its solubility, membrane permeability, and interaction with other molecules.

| Property | Value / Description | Significance | Source(s) |

| Physical State | Dark orange crystalline solid | Indicates purity and aids in visual identification. | [2] |

| Melting Point | Not explicitly found; derivatives melt in the 199-230°C range. | A sharp melting point is a key indicator of sample purity. | |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, DCM. | Affects formulation, reaction conditions, and bioavailability. | [2][3] |

| LogP (Octanol/Water) | 1.77 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. | [4] |

| pKa | Not explicitly found; estimated to be similar to other anilines (3-5). | Determines the ionization state at physiological pH, impacting solubility and receptor binding. | [5][6] |

Solubility Profile

The solubility of a compound is a critical factor in drug development and synthetic chemistry. 2-Aminonaphthalene-1,4-dione's structure provides insight into its solubility behavior. The large, non-polar naphthalene ring system renders it hydrophobic, leading to low solubility in water.[3] Conversely, it is soluble in organic solvents such as methanol and dichloromethane (DCM).[2]

Causality in Experimental Choices: The choice of solvent is critical. For reactions, a solvent that fully dissolves the compound is necessary for homogeneity. For biological assays, understanding its aqueous solubility, often enhanced with co-solvents like DMSO, is essential.

Influence of pH: The basicity of the amino group means that the compound's aqueous solubility is pH-dependent. In acidic conditions (pH < pKa), the amino group becomes protonated to form an ammonium salt (-NH₃⁺), which significantly increases its polarity and, consequently, its solubility in water.[3] This property is crucial for designing formulation strategies and understanding its behavior in different biological compartments.

Lipophilicity (LogP)

The partition coefficient between n-octanol and water (LogP) is a standard measure of a molecule's lipophilicity ("oil-loving" nature). A LogP value of 1.77 indicates that 2-aminonaphthalene-1,4-dione has a moderate degree of lipophilicity.[4] This value is within the desired range for many drug candidates, as it suggests a balance between aqueous solubility (for distribution in the bloodstream) and lipid solubility (for crossing cell membranes).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a compound. Each method probes different aspects of the molecule's quantum mechanical properties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present. For 2-aminonaphthalene-1,4-dione, the key characteristic bands are:

-

N-H Stretching: Sharp peaks around 3400-3300 cm⁻¹ corresponding to the amine group.[2][7]

-

C=O Stretching: Strong, intense absorptions around 1680-1650 cm⁻¹ characteristic of the quinone carbonyl groups.[2] Conjugation with the aromatic ring slightly lowers this frequency.[8]

-

C=C Stretching: Absorptions in the 1620-1560 cm⁻¹ region corresponding to the aromatic and quinone double bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Studies on 2-aminonaphthalene-1,4-dione and its derivatives have established its characteristic spectral features.[9][10]

-

¹H NMR:

-

Aromatic Protons: Signals for the four protons on the unsubstituted benzene ring typically appear as multiplets in the downfield region of δ 7.6-8.2 ppm.[2]

-

Quinone Proton: The single proton on the quinone ring (at C-3) is expected to appear as a singlet at a distinct chemical shift.

-

Amine Protons (-NH₂): These protons often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[2]

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): The two quinone carbonyl carbons are highly deshielded and appear far downfield, typically in the δ 180-185 ppm range.

-

Aromatic/Quinone Carbons: The remaining eight sp²-hybridized carbons produce signals in the δ 110-150 ppm region.

-

UV-Visible Spectroscopy

The dark orange color of 2-aminonaphthalene-1,4-dione is due to its absorption of light in the visible region of the electromagnetic spectrum.[2] The UV-Vis spectrum is characterized by:

-

π → π* Transitions: Intense absorption bands in the UV region (200-400 nm) arise from electronic transitions within the aromatic π-system.

-

n → π* Transitions: A broader, less intense absorption band in the visible region (typically 450-500 nm) is attributed to the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital.[2] This transition is responsible for the compound's color.

Experimental Methodologies

The accuracy and reproducibility of physicochemical data depend entirely on the adherence to validated, standardized protocols.

Figure 2: General workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

This method is the standard for determining the melting point of a crystalline solid.[11] A sharp, narrow melting range is indicative of high purity, while a depressed and broad range suggests the presence of impurities.[12]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[13]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample into a tight column approximately 2-3 mm high.[14]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly (e.g., 5-10°C per minute) to find an approximate melting temperature. This saves time in subsequent, more accurate measurements.[14]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[14]

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting). Report this as the melting range.[14]

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.

Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized standard for determining water solubility, outlined in OECD Guideline 105.[15] It directly measures the saturation concentration of a solute in a solvent at equilibrium.

Methodology:

-

System Preparation: To a suitable vessel (e.g., a glass flask with a stopper), add a volume of distilled water (or other solvent). The amount should be sufficient for accurate analytical measurement.

-

Sample Addition: Add an excess amount of the solid 2-aminonaphthalene-1,4-dione to the solvent. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vessel and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[15]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant free of suspended particles.[16]

-

Analysis: Carefully withdraw an aliquot of the clear, saturated solution. Determine the concentration of 2-aminonaphthalene-1,4-dione in the aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Reporting: The measured concentration is reported as the solubility of the compound in the specified solvent at the given temperature.

Safety and Handling

As with any chemical, proper handling of 2-aminonaphthalene-1,4-dione is essential. While a specific, comprehensive safety data sheet (SDS) was not found in the search, general precautions for aromatic amines and quinones should be followed. The related compound 2-naphthylamine is a known carcinogen, warranting caution.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from light and oxidizing agents. A refrigerator is recommended for long-term storage.

Conclusion

2-Aminonaphthalene-1,4-dione is a compound with a rich set of physicochemical properties that are central to its application in scientific research. Its moderate lipophilicity, pH-dependent solubility, and distinct spectroscopic fingerprint provide a solid foundation for its use in synthetic chemistry and as a scaffold in drug design. The standardized protocols detailed in this guide serve as a framework for ensuring the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful research and development outcomes.

References

-

thinkSRS. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from jpdb.nihs.go.jp. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from sserc.org.uk. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from oecd.org. [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from chem.utoronto.ca. [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from kreatis.eu. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

-

European Chemicals Bureau. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from esis.jrc.ec.europa.eu. [Link]

-

T3DB. (n.d.). 2-Aminonaphthalene (T3D4213). Retrieved from t3db.ca. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. PubMed. [Link]

-

Solubility of Things. (n.d.). 2-Aminonaphthalene. Retrieved from solubilityofthings.com. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from oecd-ilibrary.org. [Link]

-

Al-Hamdani, A. A. S., & Salih, S. I. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection of Hg2+ and Ni2+ Ions. ResearchGate. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. [Link]

-

eCFR. (n.d.). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from ecfr.gov. [Link]

-

Solubility of Things. (n.d.). 2-Aminonaphthalene-1-sulfonic acid. Retrieved from solubilityofthings.com. [Link]

-

ResearchGate. (n.d.). ¹H NMR of 2-(4,6-dihydroxypyrimidin-2-ylamino)naphthalene-1,4-dione. Retrieved from researchgate.net. [Link]

-

Stenutz. (n.d.). 2-aminonaphthalene-1,4-dione. Retrieved from stenutz.eu. [Link]

-

PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

NIST. (n.d.). 2-Naphthalenamine. Retrieved from webbook.nist.gov. [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from slideplayer.com. [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from en.wikipedia.org. [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectra of 2-bromonaphthalene-1,4-dione.... Retrieved from researchgate.net. [Link]

-

Grokipedia. (n.d.). 2-Naphthylamine. Retrieved from grokipedia.org. [Link]

-

Solubility of Things. (n.d.). 1-Amino-2-naphthalenesulfonic acid. Retrieved from solubilityofthings.com. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from chem.libretexts.org. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from organicdivision.org. [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from chem.ucdavis.edu. [Link]

-

Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Retrieved from atamankimya.com. [Link]

Sources

- 1. 2-aminonaphthalene-1,4-dione | 2348-81-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-aminonaphthalene-1,4-dione [stenutz.eu]

- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thinksrs.com [thinksrs.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. jk-sci.com [jk-sci.com]

- 15. oecd.org [oecd.org]

- 16. enfo.hu [enfo.hu]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-aminonaphthalene-1,4-dione

This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of 2-aminonaphthalene-1,4-dione, a key member of the naphthoquinone family. Naphthoquinones are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for complex molecular architectures. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is fundamental to predicting and modifying the physicochemical properties of this compound for targeted applications.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems inherent in crystallographic studies.

Introduction to 2-aminonaphthalene-1,4-dione

2-aminonaphthalene-1,4-dione (C₁₀H₇NO₂) is a derivative of 1,4-naphthoquinone, a bicyclic aromatic dione.[1][2] The introduction of an amino group at the 2-position significantly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions, particularly hydrogen bonding. These features are critical in determining its behavior in biological systems and its packing arrangement in the crystalline state. The study of its crystal structure provides invaluable data on molecular conformation, bond parameters, and the supramolecular architecture, which are essential for structure-activity relationship (SAR) studies and the rational design of new materials or therapeutic agents.

Synthesis and Crystallization for X-ray Analysis

The acquisition of high-quality single crystals is the most critical prerequisite for a successful X-ray diffraction experiment. The chosen synthetic and crystallization strategy must prioritize the formation of well-ordered, single-domain crystals of appropriate size.

Synthetic Pathway

While various synthetic routes exist, a common approach involves the reaction of a precursor like 2,3-dibromonaphthalene-1,4-dione with an amine source. In some cases, reactions with specific pyridyl amines have been observed to unexpectedly yield 2-aminonaphthalene-1,4-dione as a product.[3]

Illustrative Reaction: A reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-4-yl)methanamine in a suitable solvent can lead to the formation of 2-aminonaphthalene-1,4-dione.[3] The product is typically purified using column chromatography with a silica stationary phase and an appropriate eluent system, such as a toluene:methanol mixture, to isolate the compound with high purity.[3]

Protocol for Single Crystal Growth

The key to forming diffraction-quality crystals is to achieve slow, controlled precipitation from a saturated solution. The choice of solvent is paramount and can even lead to the formation of different crystal forms (polymorphs).[4]

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Dissolve the purified 2-aminonaphthalene-1,4-dione powder in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. Solvents like ethanol, ethyl acetate, or N,N-dimethylformamide (DMF) are often effective for polar molecules of this type.

-

Slow Evaporation: Transfer the saturated solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., room temperature). This process should take several days to a week.[5]

-

Crystal Harvesting: Once well-formed, brightly colored crystals appear, carefully harvest them from the mother liquor using a spatula or pipette.

-

Washing and Drying: Gently wash the harvested crystals with a small amount of cold solvent to remove any surface impurities and then allow them to air dry.

Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic-level three-dimensional structure of a crystalline solid. The workflow involves several distinct stages, from data collection to structure refinement and validation.

Caption: Workflow for Crystal Structure Determination.

Detailed SC-XRD Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, free of cracks and defects) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage. Diffraction data are collected using a diffractometer equipped with a focused X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The instrument collects a series of diffraction images as the crystal is rotated through various angles.

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the thousands of collected reflections. This step includes corrections for experimental factors like the Lorentz effect and polarization. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each spot.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed structure factors. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor indicates a better fit.

-

Validation: The final refined structure is rigorously validated using software tools like CHECKCIF to ensure that the model is chemically sensible and conforms to established crystallographic standards. The final output is typically a Crystallographic Information File (CIF).

Structural Analysis and Discussion

The refined crystal structure provides a wealth of information about the molecule's geometry and its packing environment.

Molecular Structure

The 2-aminonaphthalene-1,4-dione molecule consists of a largely planar naphthalene ring system.[6] The C=O bond lengths of the two carbonyl groups may differ slightly due to the electronic influence of the adjacent amino group, which can donate electron density into the quinone system through resonance. This effect can lead to a slight elongation of the adjacent C=O bond and a shortening of the C-N and C-C bonds within the quinoid ring, indicating some degree of delocalization.[7]

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For 2-aminonaphthalene-1,4-dione, the primary interactions governing the supramolecular assembly are:

-

N-H···O Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the carbonyl oxygen atoms act as acceptors. This is typically the most significant interaction, often leading to the formation of dimeric motifs or extended chains within the crystal lattice.[5][8]

-

π-π Stacking: The planar aromatic naphthalene rings can stack on top of each other in a parallel or offset fashion. These interactions are crucial for stabilizing the crystal structure in many aromatic compounds.[4][9]

-

C-H···O Interactions: Weaker hydrogen bonds involving aromatic C-H groups and carbonyl oxygen atoms can also contribute to the overall stability of the crystal packing.[4]

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This technique maps various properties onto a surface defined by the region where a molecule's electron density contributes more than that of all other molecules in the crystal. The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, highlighting the relative importance of hydrogen bonding, π-π stacking, and other van der Waals forces in the crystal packing. For instance, analysis of similar structures shows that O···H/H···O contacts often account for the largest contribution to the overall packing.[9]

Summary of Crystallographic Data

The following table presents a representative set of crystallographic data that would be obtained from a successful structure determination of a naphthoquinone derivative.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₇NO₂ |

| Formula Weight | 173.17 g/mol [1] |

| Crystal System | Monoclinic or Triclinic[4][5] |

| Space Group | P2₁/c or P-1[4][5][6] |

| a (Å) | 7.0 - 8.0 |

| b (Å) | 7.5 - 8.5 |

| c (Å) | 15.0 - 16.0 |

| β (°) | 95.0 - 100.0 |

| Volume (ų) | ~780 - 850 |

| Z | 2 or 4 |

| Calculated Density (g/cm³) | ~1.40 |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

Note: The unit cell parameters and space group are illustrative and based on closely related structures found in the literature.[4][5]

Conclusion

The crystal structure analysis of 2-aminonaphthalene-1,4-dione provides fundamental insights into its molecular geometry and the intricate network of intermolecular forces that govern its solid-state architecture. The dominance of N-H···O hydrogen bonding and π-π stacking interactions are key determinants of its crystal packing. This detailed structural knowledge is indispensable for researchers in drug development, enabling the design of novel compounds with tailored properties, and for materials scientists seeking to engineer crystalline materials with specific functionalities. The methodologies and analytical frameworks presented in this guide offer a robust system for obtaining and interpreting high-fidelity structural data for this important class of compounds.

References

- 2-aminonaphthalene-1,4-dione(2348-81-4) IR1. ChemicalBook.

- Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio.

- Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione.

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

- 2-aminonaphthalene-1,4-dione. Stenutz.

- (PDF) Crystal structure of 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione.

- 2-Aminonaphthalene-1,4-dione | 2348-81-4. Sigma-Aldrich.

- Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione.

- Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study

- X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)

Sources

- 1. 2-aminonaphthalene-1,4-dione [stenutz.eu]

- 2. 2-Aminonaphthalene-1,4-dione | 2348-81-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic view… [ouci.dntb.gov.ua]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-aminonaphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-aminonaphthalene-1,4-dione, a key naphthoquinone derivative, is a molecule of significant interest in medicinal chemistry and materials science due to its redox properties and potential as a scaffold for novel therapeutic agents. A thorough understanding of its structural and electronic characteristics is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data of 2-aminonaphthalene-1,4-dione, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document serves as a comprehensive resource, offering not only spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols.

Introduction: The Significance of 2-aminonaphthalene-1,4-dione

Naphthoquinones are a class of organic compounds possessing a naphthalene ring system with two ketone groups. Their diverse biological activities, including anticancer, antibacterial, and antifungal properties, have made them a focal point of extensive research.[1][2] 2-aminonaphthalene-1,4-dione, with the chemical formula C₁₀H₇NO₂, is a fundamental building block in the synthesis of more complex bioactive molecules. The introduction of the amino group at the 2-position significantly influences the electronic distribution within the quinone system, thereby modulating its chemical reactivity and biological activity.

Accurate spectroscopic characterization is the cornerstone of chemical analysis, providing unambiguous structural confirmation and insights into the electronic environment of a molecule. This guide is designed to provide a detailed spectroscopic profile of 2-aminonaphthalene-1,4-dione, empowering researchers to confidently identify and utilize this compound in their scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-aminonaphthalene-1,4-dione, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-aminonaphthalene-1,4-dione is characterized by signals in the aromatic region, corresponding to the protons on the naphthalene ring, a signal for the vinyl proton on the quinone ring, and a resonance for the amino protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating character of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-aminonaphthalene-1,4-dione

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.1-6.3 | s | - |

| H-5, H-8 | ~7.9-8.1 | m | |

| H-6, H-7 | ~7.6-7.8 | m | |

| -NH₂ | ~5.0-6.0 | br s | - |

Note: Predicted values are based on the analysis of related 2-(n-alkylamino)-naphthalene-1,4-diones.[1][2] The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

H-3 Proton: This proton, located on the quinone ring, is expected to appear as a singlet at a relatively upfield position for a vinyl proton due to the electron-donating effect of the adjacent amino group.

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring of the naphthalene system will appear as complex multiplets in the downfield region, typically between 7.6 and 8.1 ppm. The protons H-5 and H-8 are deshielded by the anisotropic effect of the nearby carbonyl group at C-4.

-

Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons are characteristically found at the most downfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-aminonaphthalene-1,4-dione

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~182 |

| C-2 | ~148 |

| C-3 | ~108 |

| C-4 | ~184 |

| C-4a | ~131 |

| C-5 | ~126 |

| C-6 | ~134 |

| C-7 | ~133 |

| C-8 | ~126 |

| C-8a | ~132 |

Note: Predicted values are based on the analysis of related 2-(n-alkylamino)-naphthalene-1,4-diones.[1][2] The exact chemical shifts can vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C-1 and C-4): The two carbonyl carbons are the most deshielded and appear at the lowest field, typically above 180 ppm.

-

C-2 and C-3: The C-2 carbon, attached to the amino group, is significantly deshielded due to the electronegativity of the nitrogen atom. Conversely, the C-3 carbon is expected to be relatively shielded.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons of the benzene ring will resonate in the typical aromatic region of the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-aminonaphthalene-1,4-dione.

Materials:

-

2-aminonaphthalene-1,4-dione sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-aminonaphthalene-1,4-dione sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, for compounds with limited solubility or those that may engage in significant hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a better option. The choice of solvent will influence the chemical shifts, particularly of the -NH₂ protons.

-

Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time but not so high as to cause line broadening due to aggregation.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-aminonaphthalene-1,4-dione will be dominated by absorptions corresponding to the N-H, C=O, C=C, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for 2-aminonaphthalene-1,4-dione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H stretch | 3400-3200 (two bands) |

| Carbonyl (C=O) | C=O stretch | 1680-1650 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Amine (-NH₂) | N-H bend | 1650-1580 |

| Aromatic C-H | C-H stretch | 3100-3000 |

| C-N | C-N stretch | 1350-1250 |

Note: The spectrum can be referenced from sources such as ChemicalBook (CAS 2348-81-4).[3]

Interpretation of the IR Spectrum:

-

N-H Stretching: The presence of two distinct bands in the 3400-3200 cm⁻¹ region is a characteristic feature of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong absorption band in the 1680-1650 cm⁻¹ region is indicative of the conjugated ketone carbonyl groups.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic ring.

-

N-H Bending: The N-H bending vibration often appears in the same region as the C=O stretch and may be observed as a shoulder or a separate peak.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

Objective: To obtain a high-quality IR spectrum of solid 2-aminonaphthalene-1,4-dione.

Materials:

-

2-aminonaphthalene-1,4-dione sample

-

Volatile solvent (e.g., dichloromethane or acetone)

-

IR-transparent salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 2-aminonaphthalene-1,4-dione in a few drops of a volatile solvent.

-

Film Deposition: Apply a drop of the solution to the surface of a clean salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality Behind Experimental Choices:

-

Thin Film Method: This method is often preferred for its simplicity and the high quality of the resulting spectra, as it minimizes light scattering that can occur with poorly prepared KBr pellets or Nujol mulls.

-

Solvent Choice: The solvent should readily dissolve the sample and be volatile enough to evaporate quickly without leaving a residue that could interfere with the spectrum.

Workflow for IR Data Acquisition

Caption: Workflow for IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-aminonaphthalene-1,4-dione is expected to show absorptions corresponding to π → π* and n → π* transitions.

Expected UV-Vis Absorption:

The UV-Vis spectrum of 2-aminonaphthalene-1,4-dione will exhibit characteristic absorption bands. The high-energy π → π* transitions of the aromatic system will appear in the UV region, while the lower-energy n → π* transitions associated with the carbonyl groups, and charge-transfer bands involving the amino group and the quinone system, will extend into the visible region, imparting color to the compound.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 2-aminonaphthalene-1,4-dione in Different Solvents

| Solvent | Expected λmax (nm) | Transition Type |

| Ethanol | ~270-280, ~330-350, ~450-480 | π → π, π → π, n → π* / CT |

| Methanol | ~270-280, ~330-350, ~450-480 | π → π, π → π, n → π* / CT |

| DMSO | ~280-290, ~340-360, ~460-490 | π → π, π → π, n → π* / CT |

Note: The exact λmax values and molar absorptivities (ε) can be influenced by the solvent polarity. Data for related aminonaphthoquinones and diaminonaphthalenes in various solvents provide a basis for these expected ranges.

Interpretation of the UV-Vis Spectrum:

-

π → π Transitions:* The bands in the shorter wavelength UV region are attributed to π → π* transitions within the naphthalene ring system.

-

n → π and Charge-Transfer (CT) Transitions:* The absorption band at the longest wavelength, extending into the visible region, is likely due to a combination of the n → π* transition of the carbonyl groups and an intramolecular charge-transfer (CT) transition from the electron-donating amino group to the electron-accepting quinone ring. This CT band is responsible for the color of the compound. The position of this band is often sensitive to solvent polarity, showing a bathochromic (red) shift in more polar solvents.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 2-aminonaphthalene-1,4-dione.

Materials:

-

2-aminonaphthalene-1,4-dione sample

-

Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately prepare a stock solution of 2-aminonaphthalene-1,4-dione of a known concentration (e.g., 1 mM) in the desired solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of each dilution of the sample solution over the appropriate wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Determine the λmax values from the spectra.

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Causality Behind Experimental Choices:

-

Solvent Polarity: Using a range of solvents with different polarities can provide valuable information about the nature of the electronic transitions. Solvatochromic shifts (changes in λmax with solvent polarity) can help to confirm the presence of charge-transfer bands.

-

Concentration Range: Working within the linear range of the Beer-Lambert law is crucial for accurate determination of molar absorptivity.

Workflow for UV-Vis Data Acquisition

Caption: Workflow for UV-Vis Spectroscopy.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and comprehensive characterization of 2-aminonaphthalene-1,4-dione. ¹H and ¹³C NMR spectroscopy confirm the molecular structure and the electronic environment of the protons and carbons. IR spectroscopy identifies the key functional groups, notably the primary amine and the conjugated carbonyls. UV-Vis spectroscopy reveals the electronic transitions that give rise to the compound's color and provides insights into its electronic structure. This guide, by presenting detailed spectral data, interpretations, and standardized protocols, aims to be an essential resource for researchers working with this important naphthoquinone derivative, facilitating its confident identification and application in drug discovery and materials science.

References

-

Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

-

Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

-

Stenutz, R. (n.d.). 2-aminonaphthalene-1,4-dione. Retrieved from [Link]

-

Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Aminonaphthalene-1,4-dione

Executive Summary

2-Aminonaphthalene-1,4-dione, a key naphthoquinone derivative, is a molecule of significant interest in medicinal chemistry and materials science, particularly for its role as a pharmacophore in the development of novel anticancer agents.[1][2][3] Understanding and predicting its solubility is a critical prerequisite for successful synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the compound's solubility profile, grounded in its physicochemical properties and established theoretical frameworks. We delve into the qualitative solubility across various solvent classes, explore the key factors influencing this behavior—namely pH and temperature—and provide a validated, step-by-step experimental protocol for its quantitative determination. The narrative is designed to bridge theoretical knowledge with practical application, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Significance of a Versatile Naphthoquinone

2-Aminonaphthalene-1,4-dione (CAS: 2348-81-4) is an organic compound featuring a naphthoquinone scaffold, which is a structural motif present in numerous clinically used anticancer drugs like doxorubicin.[4][5] Its structure, containing both a quinone system and an amino group, imparts notable reactivity and biological activity. The compound's utility spans from being a versatile building block in organic synthesis to a promising candidate for antimicrobial and antitumor therapies.[4][6]

The success of any compound in a drug development pipeline is fundamentally linked to its solubility. Poor solubility can hinder synthetic yields, complicate purification, and lead to low bioavailability, ultimately causing promising candidates to fail. Therefore, a thorough characterization of the solubility of 2-aminonaphthalene-1,4-dione in different solvent systems is not merely an academic exercise but a crucial step in unlocking its full therapeutic potential. This guide serves as a foundational resource for scientists working with this molecule, providing the necessary insights to navigate the challenges of its handling and formulation.

Core Physicochemical Properties

The solubility of a compound is intrinsically governed by its molecular structure and resulting physical properties. The key parameters for 2-aminonaphthalene-1,4-dione are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [4] |

| Molecular Weight | 173.17 g/mol | [4] |

| Appearance | Dark red to brown solid | [4] |

| CAS Number | 2348-81-4 | [7] |

| LogP (Octanol/Water) | 1.77 (Predicted) | [8] |

The LogP value of 1.77 suggests a moderate lipophilicity. This indicates that while the molecule has non-polar characteristics, primarily from the naphthalene ring system, the presence of the polar amino and carbonyl groups provides a degree of hydrophilicity. This balance is key to understanding its behavior in different solvents.

A Theoretical Framework for Predicting Solubility

While experimental determination is the gold standard, theoretical models provide powerful predictive insights, saving time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct a compound's cohesive energy into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Each molecule can be described by a point in 3D "Hansen space." The closer two points are, the more likely the substances are to be miscible.[9] For 2-aminonaphthalene-1,4-dione, the presence of the naphthalene rings contributes to its δD , the carbonyl groups create strong dipoles influencing δP , and the amino group acts as a hydrogen bond donor and acceptor, contributing significantly to δH . Solvents with a similar balance of these parameters are predicted to be effective.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties, including solubility, from first principles.[10][11] It calculates the interaction energies of molecules based on their surface polarity profiles. This method is particularly powerful for novel compounds where no experimental data exists, offering a priori predictions of aqueous and organic solubility with a high degree of accuracy.[10][12] For 2-aminonaphthalene-1,4-dione, a COSMO-RS calculation would provide a detailed map of its molecular surface charge, enabling precise matching with potential solvents.

Solubility Profile of 2-Aminonaphthalene-1,4-dione

Based on available literature, the compound exhibits a distinct solubility pattern. It is generally described as having limited solubility in water but is soluble in organic solvents.[4]

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar amino and carbonyl groups are not well-solvated by non-polar solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents possess strong dipoles that can interact favorably with the polar quinone moiety. |

| Polar Protic | Ethanol, Methanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule. |

| Aqueous | Water | Limited / Low | The large, non-polar naphthalene backbone resists interaction with the highly polar water molecules.[13] |

Key Factors Influencing Solubility

The solubility of 2-aminonaphthalene-1,4-dione is not static and can be significantly modulated by environmental conditions.

The Critical Role of pH

The amino group (-NH₂) on the naphthoquinone ring is basic and can be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This transformation has a profound effect on aqueous solubility.

-

In Neutral or Basic Conditions (pH ≥ 7): The compound exists in its neutral, less polar form, resulting in low water solubility.

-

In Acidic Conditions (pH < 7): The amino group becomes protonated. The resulting ionic salt is significantly more polar and, therefore, exhibits much higher solubility in water.[13]

This pH-dependent behavior is a critical lever for formulation scientists. It allows for the preparation of aqueous stock solutions by acidification, which can then be buffered to a physiological pH for biological assays.

Effect of Temperature

In line with the behavior of most solid organic compounds, the solubility of 2-aminonaphthalene-1,4-dione is expected to increase with temperature.[13] This is because the dissolution process is typically endothermic, meaning that providing thermal energy helps overcome the crystal lattice energy of the solid solute. This principle is often exploited during recrystallization for purification.

Caption: Key factors influencing the solubility of 2-aminonaphthalene-1,4-dione.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method remains the most reliable and widely accepted standard. It is a self-validating system that measures solubility at thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of 2-aminonaphthalene-1,4-dione in a specific solvent at a controlled temperature.

Materials:

-

2-Aminonaphthalene-1,4-dione (crystalline solid, >98% purity)

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, Ethanol)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid 2-aminonaphthalene-1,4-dione to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical, but should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent artificially high results from suspended solids.

-

Dilution & Quantification: Accurately dilute the clear, filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Measure the concentration using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion and Future Outlook

2-Aminonaphthalene-1,4-dione is a molecule with considerable promise, but its effective application hinges on a solid understanding of its solubility. This guide has established that the compound is readily soluble in polar organic solvents but has limited aqueous solubility in its neutral form. This aqueous solubility, however, can be dramatically enhanced in acidic conditions due to the protonation of its amino group. For researchers in drug discovery, this pH-dependent characteristic is a key tool for developing viable formulation strategies. While theoretical models like HSP and COSMO-RS offer valuable predictive power, the Shake-Flask method remains the definitive standard for generating the quantitative data needed for regulatory filings and robust scientific inquiry. Future work should focus on generating a comprehensive quantitative solubility database for this compound in a wide array of pharmaceutically relevant solvents and buffer systems.

References

-

Solubility of Things. 2-Aminonaphthalene. [Link]

-

MDPI. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. [Link]

-

PubMed. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies. [Link]

-

PubMed. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. [Link]

-

ResearchGate. 2-Amino-1,4-naphthoquinone derivatives A-D with cytotoxic effect and new designed 1,4-naphthoquinone-benzamide derivatives as potent cytotoxic agents. [Link]

-

PubChem. 2,3-Diaminonaphthalene-1,4-dione. [Link]

-

Sci-Hub. Design, synthesis, cytotoxicity evaluation and in silico studies. [Link]

-

Stenutz. 2-aminonaphthalene-1,4-dione. [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

ScienceDirect. A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

-

ResearchGate. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. [Link]

-

Zenodo. Prediction of Solubility with COSMO-RS. [Link]

-

SCM. Calculation of properties — COSMO-RS. [Link]

-

ACS Publications. Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. [Link]

-

NIH National Center for Biotechnology Information. Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. [Link]

Sources

- 1. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy | MDPI [mdpi.com]

- 2. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 2348-81-4: 2-Amino-1,4-naphthoquinone | CymitQuimica [cymitquimica.com]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Buy 2-aminonaphthalene-1,4-dione | 2348-81-4 [smolecule.com]

- 7. 2-aminonaphthalene-1,4-dione | 2348-81-4 [chemicalbook.com]

- 8. 2-aminonaphthalene-1,4-dione [stenutz.eu]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. approcess.com [approcess.com]

- 13. solubilityofthings.com [solubilityofthings.com]

biological activity of 2-aminonaphthalene-1,4-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Aminonaphthalene-1,4-dione Derivatives

Foreword

The quinone framework, and specifically the 1,4-naphthoquinone scaffold, represents a "privileged structure" in medicinal chemistry. Nature has repeatedly utilized this motif in compounds exhibiting a vast array of biological functions, from blood coagulation (Vitamin K) to potent anticancer activity (Doxorubicin).[1][2][3][4] Within this esteemed class, derivatives of 2-aminonaphthalene-1,4-dione have emerged as particularly versatile and promising candidates for therapeutic development. The introduction of an amino group at the C2 position not only modulates the electronic properties of the quinone system but also provides a crucial handle for synthetic diversification, allowing for the fine-tuning of pharmacological profiles.